1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a chlorophenoxy group, a cyanomethyl group, and a dihydropyridine ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the chlorophenoxyethyl intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-(2-chlorophenoxy)ethyl halide.
Nucleophilic substitution: The 2-(2-chlorophenoxy)ethyl halide is then reacted with a cyanomethylating agent to introduce the cyanomethyl group.
Cyclization and functionalization: The resulting intermediate undergoes cyclization with a suitable dihydropyridine precursor under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-13-3-1-2-4-14(13)23-10-9-20-11-12(5-6-15(20)21)16(22)19-8-7-18/h1-6,11H,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKZTLJQPIOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C=CC2=O)C(=O)NCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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